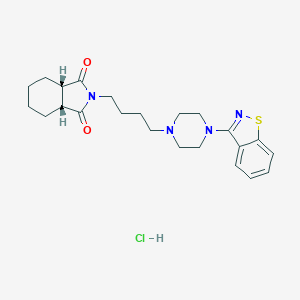

Perospirone hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZFAPMOZFYELI-GNXQHMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046449 | |

| Record name | Perospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129273-38-7 | |

| Record name | SM 9018 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129273-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perospirone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEROSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perospirone Hydrochloride: A Technical Guide to its Dopamine D2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perospirone (B130592) is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with partial agonism at 5-HT1A receptors. This multimodal receptor-binding profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics. This technical guide provides an in-depth examination of the core pharmacology of perospirone hydrochloride, with a specific focus on its interaction with the dopamine D2 receptor. It includes a compilation of quantitative binding affinity data, detailed experimental protocols for key in vitro assays, and visualizations of the associated signaling pathways.

Introduction

This compound, a member of the azapirone chemical class, is a second-generation antipsychotic medication.[1] Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[2] The blockade of D2 receptors in the mesolimbic pathway is hypothesized to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Concurrently, its interaction with serotonergic receptors, particularly its partial agonism at 5-HT1A receptors, is believed to contribute to its efficacy against negative symptoms and its favorable side-effect profile.[3] This document serves as a comprehensive technical resource on the dopamine D2 receptor antagonism of perospirone, presenting key pharmacological data and methodologies for its characterization.

Quantitative Pharmacological Data

The binding affinity of perospirone and a selection of other typical and atypical antipsychotic drugs for the dopamine D2 receptor and other key receptors is summarized in the following tables. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

Table 1: Perospirone Binding Affinity (Ki, nM) for Key Receptors

| Receptor | Perospirone Ki (nM) |

| Dopamine D2 | 0.6[4], 1.4[1] |

| Serotonin 5-HT2A | 1.3[4], 0.6[1] |

| Serotonin 5-HT1A | 2.9[1][4] |

| Dopamine D1 | 41[1] |

| Alpha-1 Adrenergic | 17[1] |

Table 2: Comparative Binding Affinities (Ki, nM) of Various Antipsychotics

| Drug | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Histamine H1 | Muscarinic M1 |

| Atypical Antipsychotics | |||||

| Perospirone | 0.6[4], 1.4[1] | 1.3[4], 0.6[1] | 2.9[1][4] | - | No Affinity[5] |

| Clozapine | 125 - 160 | 4 - 11 | - | 7 | - |

| Olanzapine | 11 | 4 | - | 7 | - |

| Risperidone | 3.3 | - | - | - | - |

| Quetiapine | 160 | - | - | - | - |

| Aripiprazole | - | - | - | - | - |

| Ziprasidone | 4.8 | - | - | - | - |

| Lurasidone | - | - | - | No Affinity[5] | No Affinity[5] |

| Typical Antipsychotics | |||||

| Haloperidol (B65202) | - | - | - | - | - |

| Chlorpromazine | - | - | - | - | - |

Note: A hyphen (-) indicates that a specific value was not found in the searched literature. The Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the in vitro affinity (Ki) of a test compound, such as perospirone, for the dopamine D2 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the D2 receptor.

Objective: To determine the Ki of perospirone for the dopamine D2 receptor.

Materials:

-

Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

-

Test Compound: this compound.

-

Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or rat striatal tissue homogenates.[6]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [3H]-Spiperone (typically at or near its Kd value).

-

A range of concentrations of perospirone (or other test compounds).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Workflow Diagram:

Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol describes a functional assay to determine the antagonist activity of perospirone at the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist inhibits the production of cyclic AMP (cAMP). An antagonist, like perospirone, will block this inhibition.

Objective: To determine the functional antagonist potency of perospirone at the dopamine D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Agonist: A D2 receptor agonist (e.g., quinpirole (B1680403) or dopamine).

-

Test Compound: this compound.

-

cAMP Stimulator: Forskolin (B1673556), an adenylyl cyclase activator.[7]

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[8]

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture and Seeding: Culture the D2 receptor-expressing cells and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of perospirone for a defined period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the D2 agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells (except for control wells). Forskolin is used to stimulate a measurable level of cAMP production.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the perospirone concentration.

-

Determine the IC50 value, which is the concentration of perospirone that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Caption: Dopamine D2 Receptor Signaling Pathway.

Perospirone Antagonism of D2 Receptor Signaling

Perospirone acts as an antagonist at the D2 receptor, meaning it binds to the receptor but does not activate it. By occupying the binding site, perospirone prevents dopamine from binding and initiating the downstream signaling cascade. This leads to a disinhibition of adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels.

Caption: Perospirone's Antagonism of D2 Receptor Signaling.

Conclusion

This compound demonstrates high-affinity antagonism at the dopamine D2 receptor, a key mechanism underlying its antipsychotic efficacy. The quantitative data and experimental methodologies presented in this guide provide a framework for the continued investigation and characterization of perospirone and other novel antipsychotic agents. A thorough understanding of the molecular pharmacology of these compounds is essential for the development of more effective and safer treatments for schizophrenia and other psychotic disorders. The provided signaling pathway diagrams offer a visual representation of the molecular interactions involved in perospirone's mechanism of action.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Perospirone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

Perospirone Hydrochloride: A Technical Guide to its Serotonin 5-HT2A Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perospirone (B130592) hydrochloride is an atypical antipsychotic agent characterized by its unique pharmacological profile, which includes potent antagonism of the serotonin (B10506) 5-HT2A receptor.[1][2] This technical guide provides an in-depth exploration of the molecular and functional aspects of perospirone's interaction with the 5-HT2A receptor, offering valuable insights for researchers, scientists, and professionals involved in drug development. Perospirone's mechanism of action is primarily attributed to its combined antagonist effects on serotonin 5-HT2A and dopamine (B1211576) D2 receptors.[1][3] This dual action is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[4]

Core Mechanism: 5-HT2A Receptor Antagonism

Perospirone acts as a potent antagonist at the serotonin 5-HT2A receptor.[2] This receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gq/11 signaling pathway. Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological and pathological processes, and its modulation by antagonists like perospirone is central to their therapeutic effects.

Quantitative Data: Receptor Binding Affinities

The binding affinity of perospirone hydrochloride for the 5-HT2A receptor and other relevant neurotransmitter receptors has been quantified in numerous studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity. The following tables summarize the reported Ki values for perospirone at human recombinant serotonin and dopamine receptors.

| Receptor | Perospirone Ki (nM) | Reference |

| 5-HT2A | 0.6 - 1.2 | [5][6] |

| 5-HT1A | 2.9 - 3.5 | [5][6] |

| 5-HT2C | 15.7 | [6] |

| 5-HT7 | 14.6 | [6] |

| Receptor | Perospirone Ki (nM) | Reference |

| Dopamine D2 | 1.1 - 1.4 | [5][6] |

| Dopamine D1 | 140 | [6] |

| Dopamine D3 | 19.9 | [6] |

| Dopamine D4 | 1.9 | [6] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a typical method for determining the binding affinity of perospirone for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin or [125I]DOI (a 5-HT2A agonist radioligand).

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the CHO cells expressing the 5-HT2A receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous substances.

-

Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of perospirone. For determining non-specific binding, add the non-specific binding control instead of perospirone.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding of the radioligand as a function of the perospirone concentration. The IC50 value (the concentration of perospirone that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Inositol Phosphate Accumulation)

This protocol describes a method to assess the functional antagonism of perospirone at the 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gq/11 signaling pathway.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human recombinant 5-HT2A receptor.

-

Agonist: Serotonin (5-HT) or another 5-HT2A agonist.

-

Test Compound: this compound.

-

Assay Kit: A commercially available IP-One HTRF assay kit.

-

Plate Reader: A plate reader capable of measuring HTRF (Homogeneous Time-Resolved Fluorescence).

Procedure:

-

Cell Culture: Culture the cells in appropriate media and seed them into 96-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of perospirone for a specified time.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to the wells and incubate for a time sufficient to induce IP1 accumulation.

-

Lysis and Detection: Lyse the cells and add the HTRF reagents according to the manufacturer's protocol. These reagents typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

-

Measurement: After a final incubation period, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the signal as a function of the perospirone concentration to determine the IC50 value for the inhibition of agonist-induced IP1 accumulation. This IC50 value represents the functional antagonist potency of perospirone.

In Vivo Evidence of 5-HT2A Receptor Antagonism

Positron Emission Tomography (PET) Studies in Humans

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy by drugs in the living human brain. A study utilizing PET with the radioligand [11C]N-methylspiperone was conducted to determine the occupancy of D2 and 5-HT2A receptors by perospirone in schizophrenic patients.[7] The results of this study demonstrated that perospirone occupies 5-HT2A receptors in the human brain at clinically relevant doses.[7]

Preclinical Animal Models

In preclinical studies, perospirone has been shown to be effective in animal models that are sensitive to 5-HT2A receptor antagonism. For example, perospirone has been shown to inhibit behaviors induced by 5-HT2A receptor agonists. Furthermore, in animal models of anxiety and depression, such as the conditioned fear stress-induced freezing behavior in rats, perospirone demonstrated efficacy, which is a characteristic of drugs with 5-HT2A antagonist properties.[5]

Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism by Perospirone

Caption: 5-HT2A receptor signaling and perospirone's antagonistic action.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining perospirone's 5-HT2A binding affinity.

Logical Relationship of Perospirone's Pharmacological Profile

Caption: Perospirone's multi-receptor actions and therapeutic outcomes.

Conclusion

This compound's potent antagonism of the serotonin 5-HT2A receptor is a cornerstone of its therapeutic action as an atypical antipsychotic. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative binding data, experimental methodologies, and in vivo evidence related to this key pharmacological property. The detailed information and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating a deeper understanding of perospirone's mechanism of action and informing future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Evaluation of perospirone (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Perospirone is a new generation antipsychotic: evidence from a positron emission tomography study of serotonin 2 and D2 receptor occupancy in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Perospirone Hydrochloride: A Technical Guide to its 5-HT1A Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of perospirone (B130592) hydrochloride, focusing on its partial agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. Perospirone is an atypical antipsychotic agent with a multi-receptor binding profile, contributing to its efficacy in treating schizophrenia.[1][2] Its interaction with the 5-HT1A receptor is a key component of its mechanism of action, believed to contribute to its therapeutic effects on negative symptoms and mood, as well as a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of perospirone hydrochloride with the 5-HT1A receptor.

Table 1: this compound - 5-HT1A Receptor Binding Affinity

| Radioligand | Tissue/Cell Line | K_i_ (nM) |

| [³H]8-OH-DPAT | Rat Brain Membranes | 2.9 |

| Not Specified | Not Specified | 41 |

K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: this compound - 5-HT1A Receptor Functional Activity

| Assay | Tissue/Cell Line | Parameter | Value |

| [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | EC₅₀ (nM) | 27 |

| [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | %Eₘₐₓ vs 5-HT | ~15% |

| Electrophysiology (Hyperpolarization) | Rat Dorsal Raphe Neurons | Concentration Range (M) | 10⁻⁹ to 10⁻⁵ |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug. In this context, perospirone's Eₘₐₓ is expressed as a percentage of the maximal effect produced by the full agonist serotonin (5-HT).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing the 5-HT1A partial agonist activity of compounds like perospirone.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.[1][5]

Materials:

-

Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM 8-OH-DPAT or another suitable unlabeled 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: Prepare a series of dilutions of this compound. In reaction tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]8-OH-DPAT (typically at its K_d_ value), and either assay buffer (for total binding), the unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from this curve. Calculate the K_i_ value using the Cheng-Prusoff equation.[1]

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-proteins coupled to the 5-HT1A receptor.[6][7] Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

Materials:

-

Receptor Source: Membranes from rat hippocampus or a suitable cell line.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: Guanosine 5'-diphosphate.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Pre-incubation: Pre-incubate the membranes with GDP (e.g., 10 µM) on ice to ensure G-proteins are in their inactive, GDP-bound state.

-

Assay Setup: In reaction tubes, combine the membrane preparation, the test compound at various concentrations, and the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the tubes at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.

Electrophysiological Recording of Neuronal Activity

This technique directly measures the physiological response of neurons to a compound. 5-HT1A receptor activation leads to neuronal hyperpolarization, which can be measured as a change in membrane potential or a decrease in firing rate.[8][9]

Materials:

-

Tissue Preparation: Brain slices containing the dorsal raphe nucleus from rats.

-

Artificial Cerebrospinal Fluid (aCSF): A solution mimicking the ionic composition of cerebrospinal fluid, continuously bubbled with 95% O₂ / 5% CO₂.

-

Recording Electrode: Glass micropipette filled with an internal solution.

-

Instrumentation: Patch-clamp amplifier, data acquisition system, microscope.

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome and maintain them in aCSF.

-

Cell Identification: Identify dorsal raphe neurons based on their location and electrophysiological properties.

-

Recording: Establish a whole-cell patch-clamp recording from a target neuron.

-

Drug Application: Apply this compound at various concentrations to the bath solution (aCSF).

-

Data Acquisition: Record the membrane potential and/or firing rate of the neuron before, during, and after drug application.

-

Data Analysis: Analyze the change in membrane potential or firing frequency in response to different concentrations of perospirone to determine its effect on neuronal excitability. The effect of a 5-HT1A antagonist, such as WAY-100635, can be used to confirm that the observed effects are mediated by the 5-HT1A receptor.[8]

Signaling Pathways and Visualizations

The partial agonist activity of perospirone at the 5-HT1A receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

5-HT1A Receptor Signaling Pathway

Caption: Perospirone binding to the 5-HT1A receptor activates the Gi/o protein.

Experimental Workflow for Receptor Binding Affinity

Caption: Workflow for determining 5-HT1A receptor binding affinity.

Experimental Workflow for Functional Activity ([³⁵S]GTPγS Binding)

Caption: Workflow for assessing functional activity via [³⁵S]GTPγS binding.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Perospirone, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Perospirone, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Perospirone Hydrochloride for Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perospirone (B130592) is an atypical or second-generation antipsychotic of the azapirone family, developed in Japan for the treatment of schizophrenia and acute bipolar mania.[1][2] As a serotonin-dopamine antagonist (SDA), its mechanism of action involves a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, along with a unique partial agonism at 5-HT1A receptors.[3][4] This distinct pharmacological profile is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, while potentially offering a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS), compared to conventional antipsychotics.[3][5][6] This guide provides an in-depth technical overview of perospirone hydrochloride, focusing on its core pharmacology, experimental evaluation, and clinical application in schizophrenia research. It is intended to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action

Perospirone's therapeutic effects in schizophrenia are primarily attributed to its multi-receptor binding profile. It acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors and as a partial agonist at serotonin 5-HT1A receptors.[3][7]

-

Dopamine D2 Receptor Antagonism : Blockade of D2 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][4]

-

Serotonin 5-HT2A Receptor Antagonism : Antagonism of 5-HT2A receptors is thought to enhance dopamine release in the mesocortical pathway, which may help to ameliorate the negative and cognitive symptoms of schizophrenia.[1] This action also contributes to a lower propensity for inducing extrapyramidal side effects compared to typical antipsychotics.[3][5]

-

Serotonin 5-HT1A Receptor Partial Agonism : Perospirone's partial agonism at 5-HT1A receptors is a distinguishing feature.[8] This activity is hypothesized to contribute to its anxiolytic effects, mood stabilization, and further reduction of EPS liability.[8][9] Electrophysiological studies have confirmed that perospirone acts as a 5-HT1A receptor agonist on dorsal raphe neurons.[3]

Signaling Pathway

The interplay between these receptor systems forms the basis of perospirone's antipsychotic action. The antagonism of D2 receptors modulates dopamine signaling, while the modulation of 5-HT2A and 5-HT1A receptors influences both dopamine and serotonin pathways, leading to a broad therapeutic effect.

Pharmacological Data

Receptor Binding Affinity

Perospirone exhibits high affinity for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki values) are summarized below.

| Receptor Subtype | Ki (nM) | Action |

| Dopamine D2 | 0.6 - 1.4 | Antagonist |

| Dopamine D1 | 41 | Antagonist |

| Serotonin 5-HT2A | 0.6 - 1.3 | Inverse Agonist / Antagonist |

| Serotonin 5-HT1A | 2.9 | Partial Agonist |

| α1-Adrenergic | - | Antagonist |

| Histamine H1 | - | Inverse Agonist |

| (Data sourced from multiple studies; ranges may reflect different experimental conditions.)[7] |

Pharmacokinetic Profile

The pharmacokinetic properties of perospirone are characterized by rapid absorption and elimination.

| Parameter | Value | Condition |

| Tmax (Time to Peak) | 0.8 - 1.5 hours | Single Oral Dose |

| Cmax (Peak Concentration) | 8.8 ng/mL | Steady State (16 mg, twice daily) |

| Elimination Half-life (t½) | 1.9 - 2.5 hours | Steady State |

| AUC (0-12h) | 22.0 ng·h/mL | Steady State (16 mg, twice daily) |

| Volume of Distribution (Vd) | 1733 L (range: 356-5246 L) | Oral Administration (32 mg/day) |

| Protein Binding | 92% | - |

| Primary Metabolism | Hepatic (CYP3A4, 1A1, 2C8, 2D6) | In Vitro Studies |

| Major Active Metabolite | Hydroxyperospirone | - |

| (Data compiled from studies in schizophrenic patients and healthy volunteers.)[1][7] |

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical assessment of antipsychotics like perospirone typically follows a workflow designed to evaluate efficacy in animal models of psychosis and predict potential side effects.

In Vitro Receptor Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of perospirone for Dopamine D2 receptors using a competitive radioligand binding assay.

-

Objective : To determine the inhibition constant (Ki) of perospirone for the Dopamine D2 receptor.

-

Materials :

-

Receptor Source : Cell membranes from CHO or HEK cells stably expressing human D2 receptors.

-

Radioligand : [3H]-Spiperone (a D2/D3/D4 antagonist).

-

Non-specific Binding Agent : (+)-Butaclamol (10 µM).

-

Test Compound : this compound, serially diluted.

-

Assay Buffer : e.g., 50 mM Tris-HCl, pH 7.4, with cofactors.

-

Equipment : 96-well plates, filtration apparatus, liquid scintillation counter.

-

-

Procedure :

-

Preparation : Thaw receptor-containing membrane suspensions on ice and re-homogenize. Prepare serial dilutions of perospirone. Prepare radioligand solution at a concentration approximately 2-3 times its Kd value.[1]

-

Incubation : In a 96-well plate, combine the assay buffer, membrane preparation, and either the test compound (perospirone), buffer (for total binding), or non-specific binding agent (butaclamol).

-

Reaction Initiation : Start the binding reaction by adding the [3H]-Spiperone solution to all wells.

-

Equilibration : Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Termination & Filtration : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of perospirone to generate a competition curve. Determine the IC50 value (the concentration of perospirone that inhibits 50% of specific [3H]-Spiperone binding).

-

Ki Calculation : Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

Similar protocols can be adapted for 5-HT2A and 5-HT1A receptors using [3H]-Ketanserin and [3H]-8-OH-DPAT as radioligands, respectively.[2][10]

Catalepsy Bar Test Protocol (Rodent Model for EPS)

This test assesses the propensity of an antipsychotic to induce catalepsy, a behavioral state of immobility considered predictive of extrapyramidal side effects (EPS) in humans.[11]

-

Objective : To measure the duration of catalepsy induced by perospirone compared to a typical antipsychotic like haloperidol (B65202).

-

Animals : Male Sprague-Dawley or Wistar rats.

-

Apparatus : A horizontal metal or wooden bar (e.g., 1 cm diameter) elevated approximately 10-12 cm above a flat surface.[12][13]

-

Procedure :

-

Acclimation : Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration : Administer perospirone, haloperidol (positive control), or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Testing : At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the elevated bar.[4] The hind paws remain on the surface.

-

Measurement : Start a stopwatch immediately. Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.[13]

-

Cut-off Time : A predetermined cut-off time (e.g., 60 or 180 seconds) is used. If the animal remains in the cataleptic posture for the entire duration, the cut-off time is recorded.[4][12]

-

Data Analysis : Compare the mean latency times across different treatment groups and doses using appropriate statistical tests (e.g., ANOVA). A significantly longer latency compared to the vehicle group indicates a cataleptic effect.

-

Conditioned Avoidance Response (CAR) Protocol

The CAR test is a highly predictive preclinical screen for antipsychotic activity. Drugs that selectively block the avoidance response without impairing the escape response are considered to have antipsychotic potential.[11][14]

-

Objective : To assess the ability of perospirone to inhibit a conditioned avoidance response.

-

Animals : Male Wistar rats.

-

Apparatus : A two-compartment shuttle box with a grid floor capable of delivering an electric shock and a device to present a conditioned stimulus (CS), such as a light or a tone.[14]

-

Procedure :

-

Training/Acquisition :

-

Place a rat in one compartment of the shuttle box.

-

Present the CS (e.g., a tone) for a fixed period (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response , and the trial ends.

-

If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.8 mA), is delivered through the grid floor concurrently with the CS.

-

If the rat moves to the other compartment during the US, this is an escape response .

-

If the rat fails to move during the US within a set time, this is an escape failure .

-

Repeat for a set number of trials (e.g., 30 trials per session) over several days until a stable baseline of avoidance responding is achieved.[15]

-

-

Testing :

-

Once animals are trained, administer perospirone, a reference antipsychotic (e.g., haloperidol), or vehicle.

-

After a specified pretreatment time, place the animal back in the shuttle box and run a test session identical to the training session.

-

Record the number of avoidances, escapes, and escape failures for each animal.

-

-

Data Analysis : Analyze the data to determine if the drug significantly reduces the number of avoidance responses compared to the vehicle group. Critically, there should be no significant increase in escape failures, indicating that the effect is not due to simple motor impairment or sedation.[14]

-

Clinical Research in Schizophrenia

Perospirone has been evaluated in multiple clinical trials, often comparing its efficacy and safety against other first- and second-generation antipsychotics.

Representative Phase III Clinical Trial Design

-

Title : A Randomized, Double-Blind, Comparative Study of Perospirone versus Haloperidol in Patients with Acute Schizophrenia.

-

Objective : To compare the efficacy of perospirone and haloperidol on the negative symptoms of schizophrenia and to assess overall efficacy and safety.

-

Primary Endpoint : Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Subscale score at Week 8.[16]

-

Secondary Endpoints : Change from baseline in PANSS Total, Positive, and General Psychopathology scores; Clinical Global Impression (CGI) scale scores; incidence of adverse events, particularly EPS as measured by the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS).

-

Patient Population :

-

Inclusion Criteria : Male or female patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia, experiencing an acute exacerbation of the illness. A minimum baseline PANSS total score (e.g., >70) is typically required. Patients must be capable of providing informed consent.[5][17]

-

Exclusion Criteria : Treatment-resistant schizophrenia, primary negative symptoms, significant unstable medical conditions (cardiovascular, hepatic, renal), substance use disorder within the past 6 months, pregnancy or lactation, known hypersensitivity to the study drugs.[5][17]

-

-

Study Design :

-

Screening Phase : Assess eligibility and obtain informed consent.

-

Washout Period : A washout period for previous antipsychotic medications may be implemented.

-

Randomization : Eligible patients are randomized (1:1) to receive either perospirone (e.g., flexible dose 8-48 mg/day) or haloperidol (e.g., flexible dose 2-12 mg/day).[16]

-

Treatment Phase (8 Weeks) : Double-blind treatment with dose titration allowed during the initial weeks based on clinical response and tolerability.

-

Assessments : Efficacy (PANSS, CGI) and safety (DIEPSS, vital signs, lab tests, adverse event reporting) assessments are conducted at baseline and at regular intervals (e.g., Weeks 1, 2, 4, 6, 8).

-

-

Statistical Analysis : The primary efficacy analysis would typically be an Analysis of Covariance (ANCOVA) on the change from baseline in the PANSS Negative score, with treatment as the main factor and baseline score as a covariate.

Summary of Clinical Efficacy

Clinical trials have demonstrated that perospirone is effective in treating the positive, negative, and general symptoms of schizophrenia.[16]

-

Comparison with Haloperidol : Perospirone has shown comparable efficacy to haloperidol for positive symptoms but has demonstrated superiority in improving negative symptoms.[5][6][16] Furthermore, perospirone treatment is associated with a lower incidence and severity of EPS.[6][16]

-

Comparison with other Atypicals : Studies comparing perospirone to other atypical antipsychotics like risperidone (B510) and aripiprazole (B633) have generally found similar efficacy and tolerability profiles.[12][18] However, a meta-analysis suggested that perospirone might be less efficacious in reducing total PANSS scores compared to other pooled second-generation antipsychotics.[9]

Conclusion

This compound is a valuable tool in the therapeutic armamentarium for schizophrenia, distinguished by its unique multi-receptor mechanism that includes 5-HT1A partial agonism. Its efficacy in treating both positive and negative symptoms, coupled with a generally favorable profile regarding extrapyramidal side effects, makes it an important compound for both clinical use and further research. This guide has provided a core technical overview of its pharmacology and the experimental methodologies used in its evaluation, offering a foundational resource for scientists and researchers dedicated to advancing the treatment of schizophrenia.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. themappstudy.dk [themappstudy.dk]

- 6. [Pharmacological characteristics of this compound, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 15. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

Discovery and synthesis of Perospirone hydrochloride

An In-depth Technical Guide to the Discovery and Synthesis of Perospirone (B130592) Hydrochloride

Introduction

Perospirone, an atypical or second-generation antipsychotic, represents a significant advancement in the treatment of schizophrenia and bipolar mania.[1][2][3] Developed by Dainippon Sumitomo Pharma (now Sumitomo Pharma), it was first identified as a novel serotonin-dopamine antagonist (SDA) in 1987 and was introduced for clinical use in Japan in 2001.[3][4][5] As a member of the azapirone family, perospirone is distinguished by its unique pharmacological profile, primarily acting as an antagonist at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, and as a partial agonist at 5-HT1A receptors.[1][2][3][6] This multi-receptor activity allows it to effectively manage the positive, negative, and general symptoms of schizophrenia while offering a more favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS), compared to conventional antipsychotics like haloperidol.[2][4][7]

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Perospirone hydrochloride, intended for researchers, scientists, and professionals in drug development.

Pharmacological Profile

Perospirone's therapeutic efficacy is rooted in its distinct binding affinities for various neurotransmitter receptors. Its primary mechanism involves the modulation of dopaminergic and serotonergic pathways. The hydrochloride salt form is commonly used for clinical applications.[1][2]

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki) of perospirone for key human and rat receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Action | Ki (nM) | Species/Tissue Source |

| Serotonin 5-HT2A Receptor | Inverse Agonist/Antagonist | 0.6 - 1.3 | Rat Brain Membrane / - |

| Dopamine D2 Receptor | Antagonist | 0.6 - 1.4 | Rat Brain Membrane / - |

| Serotonin 5-HT1A Receptor | Partial Agonist | 0.72 - 2.9 | Human 5-HT1A Receptors in CHO cells / Rat Hippocampus |

| Dopamine D4 Receptor | Antagonist | - | - |

| α₁-Adrenergic Receptor | Antagonist | - | - |

| Histamine H1 Receptor | Inverse Agonist | - | - |

| Dopamine D1 Receptor | Low Affinity Antagonist | - | - |

| Data compiled from multiple sources.[2][3][6][8] |

Pharmacokinetic Properties

The pharmacokinetic profile of perospirone is characterized by rapid absorption and extensive metabolism.

| Parameter | Value |

| Absorption | Rapidly absorbed following oral administration. |

| Time to Peak Plasma (Tmax) | 0.8 to 1.5 hours.[2] |

| Peak Plasma Concentration (Cmax) | 5.7 µg/L (after a single 8 mg oral dose).[2] |

| Plasma Protein Binding | 92% (primarily to serum albumin and α1-acid glycoprotein).[2][3] |

| Metabolism | Extensive first-pass metabolism in the liver via hydroxylation, N-dealkylation, and S-oxidation.[2] |

| Metabolizing Enzymes | Primarily CYP3A4, with contributions from CYP1A1, 2C8, and 2D6.[2] |

| Elimination Half-life | Approximately 1.9 to 2.5 hours.[2][3] |

| Excretion | Mainly renal elimination; 0.4% excreted as unchanged drug following an 8 mg oral dose.[2][3] |

| Data compiled from multiple sources.[2][3] |

Mechanism of Action & Signaling Pathways

Perospirone's efficacy stems from its combined antagonism of D2 and 5-HT2A receptors and partial agonism of 5-HT1A receptors.[9] This "serotonin-dopamine antagonist" profile is key to its atypical antipsychotic properties.

-

Dopamine D2 Receptor Antagonism : The blockade of D2 receptors in the mesolimbic pathway is believed to reverse the overactivity of dopaminergic signaling, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][9]

-

Serotonin 5-HT2A Receptor Antagonism : Antagonism of 5-HT2A receptors is thought to improve negative symptoms and cognitive impairments.[1] This action may enhance dopamine and glutamate (B1630785) release in the mesocortical pathway, counteracting the negative symptoms.[2]

-

Serotonin 5-HT1A Receptor Partial Agonism : As a partial agonist at 5-HT1A autoreceptors, perospirone helps to modulate the serotonergic system by inhibiting the release of serotonin into the synaptic cleft.[2][5]

The interplay between these receptor interactions contributes to a broad therapeutic effect and a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[4]

Caption: Signaling pathway of Perospirone's multi-receptor action.

Chemical Synthesis

The chemical name for perospirone is cis-N-{4-{4-(1,2-benzisothiazol-3-yl)-1-piperazinyl}butyl}hexahydro-1,2-phthalimide. Its synthesis involves the coupling of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) and a cis-N-(4-halobutyl)cyclohexane-1,2-dicarboximide derivative. Various synthetic routes have been reported in patent literature. A general workflow involves the nucleophilic substitution reaction between these two fragments.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are generalized from methods described in patent literature for the synthesis of perospirone free base and its subsequent conversion to the hydrochloride salt.

Protocol 1: Synthesis of Perospirone Free Base

This protocol describes the coupling of the two primary intermediates.

Materials:

-

3-(1-piperazinyl)-1,2-benzisothiazole

-

cis-N-(4-bromobutyl)cyclohexane-1,2-dicarboximide

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (catalyst)

-

Acetonitrile (solvent)

Procedure:

-

A reaction vessel is charged with 3-(1-piperazinyl)-1,2-benzisothiazole, cis-N-(4-bromobutyl)cyclohexane-1,2-dicarboximide, potassium carbonate (as a base), and a catalytic amount of potassium iodide in acetonitrile.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure to yield the crude product.

-

The crude perospirone free base is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Preparation of this compound Hydrate (B1144303)

This protocol details the conversion of the perospirone free base into its stable hydrochloride salt form.[10]

Materials:

-

Perospirone free base

-

Ethanol (B145695) (solvent)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve a measured quantity of purified perospirone free base (e.g., 57.2 g) in an appropriate volume of ethanol (e.g., 286 ml) with gentle heating if necessary.[10]

-

Cool the solution and slowly add concentrated hydrochloric acid dropwise while stirring. Continue stirring until the salt formation is complete, which can be confirmed by pH measurement or until precipitation ceases.[10]

-

The precipitated solid is collected by filtration.

-

The filter cake is washed with a small amount of cold ethanol or another suitable solvent to remove any remaining impurities.

-

The collected solid is dried in a vacuum oven at a specified temperature (e.g., 20-70 °C) to yield the final this compound product.[10]

-

For specific hydrate crystal forms, a final crystallization step may be employed by dissolving the hydrochloride salt in a heated aqueous solvent mixture (e.g., 70-83% ethanol) followed by controlled cooling to induce crystallization.[10]

References

- 1. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Perospirone - Wikipedia [en.wikipedia.org]

- 4. [Pharmacological characteristics of this compound, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Perospirone used for? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Perospirone? [synapse.patsnap.com]

- 10. CN112225732A - Novel this compound hydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

Perospirone Hydrochloride: A Technical Guide to its Neurotransmitter System Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perospirone (B130592) is an atypical antipsychotic agent characterized by its unique multi-receptor binding profile, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[1] This technical guide provides an in-depth analysis of the pharmacodynamic properties of perospirone hydrochloride, focusing on its interactions with key neurotransmitter systems. We present a comprehensive summary of its receptor binding affinities, detailed experimental methodologies for assessing these interactions, and a visual representation of the associated signaling pathways.

Introduction

This compound, a member of the azapirone chemical class, is an atypical antipsychotic developed for the management of schizophrenia.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, coupled with partial agonism at the 5-HT1A receptor.[3][4] This distinct pharmacological profile is thought to underlie its broad efficacy and favorable side-effect profile compared to conventional antipsychotics.[1] This document serves as a technical resource, elucidating the molecular mechanisms through which perospirone exerts its effects on dopaminergic and serotonergic neurotransmission.

Receptor Binding Affinity of Perospirone

The affinity of perospirone for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding. Perospirone exhibits high affinity for serotonin 5-HT2A, dopamine D2, and serotonin 5-HT1A receptors. Its binding affinities for other receptors, such as dopamine D1 and D4, alpha-1 adrenergic, and histamine (B1213489) H1, are also noted and contribute to its overall pharmacological effect.[2][5]

| Receptor Subtype | Perospirone Ki (nM) | Reference Radioligand | Tissue/Cell Source |

| Serotonin 5-HT2A | 0.6 | [3H]Ketanserin | Rat Cortex |

| Dopamine D2 | 1.4 | [3H]Spiperone | Rat Striatum |

| Serotonin 5-HT1A | 2.9 | [3H]8-OH-DPAT | Rat Hippocampus |

| Dopamine D4 | Data Not Quantified | - | - |

| Dopamine D1 | Weak Affinity | [3H]SCH23390 | Rat Striatum |

| α1-Adrenergic | Moderate Affinity | [3H]Prazosin | Rat Brain |

| Histamine H1 | Moderate Affinity | [3H]Pyrilamine | Guinea Pig Cerebellum |

This table is a synthesis of data from multiple sources. The specific Ki values may vary slightly between studies due to different experimental conditions.

Effects on Neurotransmitter Systems and Signaling Pathways

Perospirone's clinical effects are a direct consequence of its modulation of distinct neurotransmitter systems. Its simultaneous action on dopamine and serotonin pathways is a hallmark of atypical antipsychotics.

Dopaminergic System

Perospirone acts as a potent antagonist at dopamine D2 receptors.[3] In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D2 receptors in this pathway, perospirone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[2]

References

- 1. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Perospirone? [synapse.patsnap.com]

- 4. Perospirone, a novel atypical antipsychotic drug, potentiates fluoxetine-induced increases in dopamine levels via multireceptor actions in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Perospirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perospirone (B130592) is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar mania.[1][2] Its therapeutic efficacy is attributed to its multi-receptor antagonist and partial agonist activity, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors.[2][3][4] Perospirone exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist.[4][5] Additionally, it functions as a partial agonist at serotonin 5-HT1A receptors.[2][6] This document provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological profile of perospirone hydrochloride.

Data Presentation: Receptor Binding Affinity of Perospirone

The following table summarizes the in vitro receptor binding affinities of perospirone for key central nervous system receptors. This data is crucial for understanding its mechanism of action and potential side-effect profile.

| Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| Dopamine D2 | Rat | Radioligand Binding | [3H]Spiperone | 1.4 | [6] |

| Serotonin 5-HT2A | Rat | Radioligand Binding | Not Specified | 0.61 | [6] |

| Serotonin 5-HT1A | Human | Radioligand Binding | Not Specified | 0.72 | [6] |

| Serotonin 5-HT1A | Rat | Radioligand Binding | [3H]8-OH-DPAT | 2.9 | [6] |

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of perospirone for the dopamine D2 receptor.

Workflow Diagram:

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]Spiperone.

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

This compound dilutions.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

96-well plates.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-D2 cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM), and 50 µL of perospirone dilutions (ranging from 10-11 to 10-5 M).

-

For total binding, add 50 µL of assay buffer instead of perospirone.

-

For non-specific binding, add 50 µL of haloperidol (10 µM) instead of perospirone.

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of perospirone.

-

Determine the IC50 value (the concentration of perospirone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the antagonist activity of perospirone at the serotonin 5-HT2A receptor by monitoring changes in intracellular calcium.

Signaling Pathway Diagram:

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

5-HT (Serotonin) as the agonist.

-

This compound dilutions.

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Plating:

-

Plate the 5-HT2A expressing cells in black, clear-bottom plates at an appropriate density and allow them to attach overnight.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in the fluorescence plate reader.

-

Add various concentrations of perospirone (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined EC80 concentration of 5-HT to all wells to stimulate the receptor.

-

Immediately begin kinetic fluorescence readings for 1-2 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the 5-HT response by perospirone for each concentration.

-

Plot the percentage of inhibition against the log concentration of perospirone to determine the IC50 value.

-

Serotonin 5-HT1A Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a method to assess the partial agonist or antagonist activity of perospirone at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Workflow Diagram:

Caption: Workflow for the 5-HT1A cAMP Inhibition Assay.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT1A receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX).

-

Forskolin.

-

5-HT or another 5-HT1A agonist (e.g., 8-OH-DPAT).

-

This compound dilutions.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white plates.

Protocol:

-

Cell Preparation:

-

Culture CHO-5-HT1A cells to confluency.

-

Harvest the cells and resuspend them in stimulation buffer at the desired density.

-

-

Agonist Mode Assay (to determine partial agonism):

-

Add perospirone dilutions to the wells of a 384-well plate.

-

Add the cell suspension to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

-

Incubate for another 30 minutes.

-

-

Antagonist Mode Assay:

-

Add perospirone dilutions to the wells.

-

Add the cell suspension.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of forskolin and a fixed EC80 concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Incubate for another 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Agonist mode: Plot the cAMP levels against the log concentration of perospirone to determine the EC50 and the maximal effect (Emax) relative to a full agonist.

-

Antagonist mode: Plot the percentage of inhibition of the agonist response against the log concentration of perospirone to determine the IC50. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.[7][8][9]

-

Safety Precautions

This compound is a pharmacologically active compound.[10] Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[10] Handle the compound in a well-ventilated area.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10] Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[10]

References

- 1. Dopamine D2 receptor occupancy by perospirone: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Research Portal [ircommons.uwf.edu]

- 4. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 8. researchgate.net [researchgate.net]

- 9. Schild equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Perospirone Hydrochloride in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perospirone (B130592) hydrochloride, an atypical antipsychotic agent, in various rodent behavioral models. The protocols and data presented are intended to guide researchers in designing and interpreting experiments to evaluate the pharmacological effects of perospirone on behaviors relevant to schizophrenia, anxiety, and obsessive-compulsive disorder (OCD).

Mechanism of Action